3-(Quinolin-6-ylmethylamino)benzonitrile
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Overview
Description
3-(Quinolin-6-ylmethylamino)benzonitrile is an organic compound that features a quinoline ring attached to a benzonitrile moiety through a methylamino linker
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(quinolin-6-ylmethylamino)benzonitrile involves the reaction of quinoline-6-carbaldehyde with 3-aminobenzonitrile in the presence of a reducing agent. The reaction typically proceeds as follows:
Starting Materials: Quinoline-6-carbaldehyde and 3-aminobenzonitrile.
Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.
Reducing Agent: Sodium borohydride or another suitable reducing agent is used to facilitate the formation of the methylamino linkage.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-6-ylmethylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-6-methylamine derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Quinoline-6-methylamine derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-(Quinolin-6-ylmethylamino)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(quinolin-6-ylmethylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline-6-carbaldehyde: A precursor in the synthesis of 3-(quinolin-6-ylmethylamino)benzonitrile.
3-Aminobenzonitrile: Another precursor used in the synthesis.
Quinoline-6-methylamine: A reduced form of the compound.
Uniqueness
This compound is unique due to its combination of a quinoline ring and a benzonitrile moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13N3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(quinolin-6-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C17H13N3/c18-11-13-3-1-5-16(10-13)20-12-14-6-7-17-15(9-14)4-2-8-19-17/h1-10,20H,12H2 |
InChI Key |
CVPWFRDBPPKUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC3=C(C=C2)N=CC=C3)C#N |
Origin of Product |
United States |
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